4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine
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Overview
Description
4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine is a chemical compound with the molecular formula C11H14BrNO4S and a molecular weight of 336.21 g/mol . It is characterized by the presence of a bromine atom, a methoxy group, and a morpholine ring attached to a phenylsulfonyl moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, boronic acids, base (e.g., potassium carbonate), solvent (e.g., ethanol, water).
Major Products Formed
Substitution Reactions: Substituted derivatives with different nucleophiles.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Coupling Reactions: Biaryl compounds with new carbon-carbon bonds.
Scientific Research Applications
4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzenesulfonyl chloride: A precursor used in the synthesis of 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine.
4-Bromo-2-methoxyphenol: A related compound with similar structural features.
5-Bromo-2-methoxybenzenesulfonyl fluoride: Another sulfonyl derivative with different reactivity.
Uniqueness
This compound is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. The combination of the bromine atom, methoxy group, and sulfonyl moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(5-bromo-2-methoxyphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-16-10-3-2-9(12)8-11(10)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEGRVPWQCKYTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354538 |
Source
|
Record name | 4-(5-Bromo-2-methoxybenzene-1-sulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325809-68-5 |
Source
|
Record name | 4-(5-Bromo-2-methoxybenzene-1-sulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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